molecular formula C18H17ClHgO2 B14538700 Mercury, [3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl]chloro- CAS No. 62245-49-2

Mercury, [3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl]chloro-

Cat. No.: B14538700
CAS No.: 62245-49-2
M. Wt: 501.4 g/mol
InChI Key: UPTVHWFZRNHDCK-UHFFFAOYSA-M
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Description

Mercury, [3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl]chloro- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a mercury atom bonded to a 3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl group and a chlorine atom. It is also referred to as 3-(acetyloxy)-3-(9H-fluoren-2-yl)propylmercury .

Preparation Methods

The synthesis of Mercury, [3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl]chloro- typically involves the reaction of 3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl alcohol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain a high-purity product .

Chemical Reactions Analysis

Mercury, [3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl]chloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The chlorine atom in the compound can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mercury, [3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl]chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Mercury, [3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl]chloro- involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Mercury, [3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl]chloro- can be compared with other organomercury compounds, such as methylmercury and ethylmercury. While all these compounds contain mercury, they differ in their organic groups and chemical properties. Mercury, [3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl]chloro- is unique due to its specific structure, which imparts distinct reactivity and applications .

Similar compounds include:

Biological Activity

The compound Mercury, [3-(acetyloxy)-3-(9H-fluoren-2-yl)propyl]chloro- , often referred to in studies involving organomercury compounds, has garnered attention for its potential biological activities. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its organomercury structure, which typically exhibits unique reactivity due to the presence of mercury. The specific functional groups attached to the mercury atom influence its biological interactions.

Structural Formula

C14H15ClO2Hg\text{C}_{14}\text{H}_{15}\text{ClO}_2\text{Hg}

The biological activity of organomercury compounds often involves interaction with cellular components, leading to various physiological effects:

  • Enzyme Inhibition : Organomercury compounds are known to inhibit certain enzymes, particularly those involved in detoxification processes.
  • Cellular Toxicity : These compounds can induce cytotoxic effects in various cell lines, leading to apoptosis or necrosis.
  • Neurotoxicity : Some studies suggest that organomercury compounds affect neurotransmitter systems, potentially leading to neurotoxic outcomes.

Case Studies and Research Findings

  • Toxicological Studies : Research indicates that exposure to organomercury compounds can lead to significant alterations in liver enzyme activity. For instance, studies have shown that dietary mercuric acetate enhances hepatic detoxification enzyme activity, suggesting a complex interaction between mercury and liver function .
  • Cytotoxic Effects : A study examining the effects of mercuric chloride and other organomercury compounds on Pseudomonas aeruginosa revealed that these compounds caused cell swelling and altered optical density, indicating significant cellular stress responses .
  • Pharmacological Evaluations : Research has demonstrated that the compound can exhibit varying degrees of inhibition against different biological targets. For example, it has been shown to affect alpha-amylase activity in vitro, highlighting its potential as a modulator of metabolic pathways .

Data Table: Biological Activities of Organomercury Compounds

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of detoxification enzymesWagstaff et al.
CytotoxicityInduced cell swelling in bacteriaScience.gov
NeurotoxicityAltered neurotransmitter systemsGeneral findings
Metabolic ModulationEnhanced alpha-amylase activitySukul et al.

Properties

CAS No.

62245-49-2

Molecular Formula

C18H17ClHgO2

Molecular Weight

501.4 g/mol

IUPAC Name

[3-acetyloxy-3-(9H-fluoren-2-yl)propyl]-chloromercury

InChI

InChI=1S/C18H17O2.ClH.Hg/c1-3-18(20-12(2)19)14-8-9-17-15(11-14)10-13-6-4-5-7-16(13)17;;/h4-9,11,18H,1,3,10H2,2H3;1H;/q;;+1/p-1

InChI Key

UPTVHWFZRNHDCK-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC(CC[Hg]Cl)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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